

# A-Z-Leitfaden zur spektralen Charakterisierung von 2-Methyl-4-nitrobenzolsulfonylchlorid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methyl-4-nitrobenzenesulfonyl chloride

Cat. No.: B1594758

[Get Quote](#)

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung

## Zusammenfassung für die Geschäftsleitung

2-Methyl-4-nitrobenzolsulfonylchlorid ist ein wichtiges Reagenz in der organischen Synthese, das insbesondere bei der Herstellung von Sulfonamiden und anderen pharmazeutisch relevanten Molekülen eine entscheidende Rolle spielt. Eine genaue strukturelle Aufklärung und Reinheitsbewertung ist für seine effektive Anwendung von entscheidender Bedeutung. Dieser Leitfaden bietet einen detaillierten Überblick über die spektroskopischen Techniken, die zur Charakterisierung dieser Verbindung eingesetzt werden: Kernspinresonanzspektroskopie (NMR), Infrarotspektroskopie (IR) und Massenspektrometrie (MS). Wir präsentieren nicht nur die erwarteten Spektraldaten, sondern erläutern auch die zugrunde liegenden Prinzipien, detaillierte experimentelle Protokolle und die kausale Begründung hinter den methodischen Entscheidungen. Ziel ist es, Forschern ein robustes Framework für die Durchführung und Interpretation dieser Analysen an die Hand zu geben und so die wissenschaftliche Integrität und Reproduzierbarkeit zu gewährleisten.

## Einführung in 2-Methyl-4-nitrobenzolsulfonylchlorid

2-Methyl-4-nitrobenzolsulfonylchlorid ( $C_7H_6ClNO_4S$ ) ist eine organische Verbindung mit einer Molekülmasse von etwa 235,64 g/mol. Seine Struktur, die eine Toluol-Grundstruktur aufweist, die mit einer Nitrogruppe und einer Sulfonylchloridgruppe substituiert ist, macht es zu einem

vielseitigen Baustein in der medizinischen Chemie und der organischen Synthese. Die reaktive Sulfonylchloridgruppe ( $-\text{SO}_2\text{Cl}$ ) ermöglicht die einfache Einführung der 2-Methyl-4-nitrobenzolsulfonyl-Einheit in verschiedene Moleküle, insbesondere durch Reaktion mit Aminen zur Bildung von Sulfonamiden.

Die genaue Charakterisierung dieses Reagenzes ist von größter Bedeutung, um die erfolgreiche Synthese und die Reinheit der resultierenden Produkte zu gewährleisten. Dieser Leitfaden konzentriert sich auf die drei Säulen der spektroskopischen Analyse zur Strukturaufklärung.

## Kernspinresonanzspektroskopie (NMR)

Die NMR-Spektroskopie ist wohl das leistungstärkste Werkzeug zur Aufklärung der Molekülstruktur in Lösung. Sie liefert detaillierte Informationen über die chemische Umgebung, die Konnektivität und die räumliche Anordnung von Atomkernen, insbesondere  $^1\text{H}$  (Proton) und  $^{13}\text{C}$ .

## Expertise & Erfahrung: Die Kausalität hinter der Methodik

Die Wahl des deuterierten Lösungsmittels ist entscheidend. Chloroform-d ( $\text{CDCl}_3$ ) ist eine häufige Wahl für unpolare bis mäßig polare organische Verbindungen, da es die meisten Proben gut löst und sein Restprotonensignal (bei  $\sim 7,26$  ppm) im Allgemeinen nicht mit den Signalen der Analyten überlappt.<sup>[1]</sup> Die Konzentration der Probe ist ein Kompromiss: Eine zu hohe Konzentration kann zu Linienverbreiterung aufgrund von Viskositätseffekten führen, während eine zu niedrige Konzentration lange Messzeiten erfordert, um ein angemessenes Signal-Rausch-Verhältnis zu erreichen.<sup>[1][2]</sup>

## Experimentelles Protokoll: $^1\text{H}$ - und $^{13}\text{C}$ -NMR-Analyse

- Probenvorbereitung:
  - Wiegen Sie 10-20 mg 2-Methyl-4-nitrobenzolsulfonylchlorid für die  $^1\text{H}$ -NMR und 50-100 mg für die  $^{13}\text{C}$ -NMR genau ein.<sup>[1][2]</sup>
  - Lösen Sie die Probe in ca. 0,6-0,7 mL deuteriertem Lösungsmittel (z. B.  $\text{CDCl}_3$ ) in einem sauberen, trockenen Fläschchen.<sup>[1][3]</sup>

- Überführen Sie die Lösung vorsichtig mit einer Pasteur-Pipette in ein sauberes 5-mm-NMR-Röhrchen. Feste Partikel sollten herausgefiltert werden, um die Homogenität des Magnetfeldes nicht zu beeinträchtigen.[2]
- Geräteeinrichtung:
  - Führen Sie das NMR-Röhrchen in den Spinner ein und stellen Sie die richtige Tiefe mit einer Messlehre ein.
  - Führen Sie die Probe in die Magnetsonde ein.
- Datenerfassung:
  - Locking: Das Spektrometer stabilisiert das Magnetfeld, indem es auf das Deuteriumsignal des Lösungsmittels "lockt".[1]
  - Shimming: Die Homogenität des Magnetfeldes wird durch Anpassen der Shim-Spulen optimiert, um scharfe, symmetrische Peaks zu erhalten.[1]
  - Tuning und Matching: Die Sonde wird auf die Resonanzfrequenz des zu beobachtenden Kerns (z. B.  $^1\text{H}$  oder  $^{13}\text{C}$ ) abgestimmt, um die Empfindlichkeit zu maximieren.[1]
  - Erfassen Sie das Spektrum mit geeigneten Parametern (z. B. Anzahl der Scans, Pulswinkel, Relaxationsverzögerung).
- Datenverarbeitung:
  - Führen Sie eine Fourier-Transformation der Rohdaten (FID) durch.
  - Phasenkorrigieren Sie das Spektrum, um eine flache Basislinie und rein absorptive Peaks zu erhalten.[4]
  - Kalibrieren Sie die chemische Verschiebungsskala anhand des Restlösungsmittelsignals ( $\text{CDCl}_3$ : 7,26 ppm für  $^1\text{H}$ , 77,16 ppm für  $^{13}\text{C}$ ).[3]
  - Integrieren Sie die  $^1\text{H}$ -Signale, um die relativen Protonenverhältnisse zu bestimmen.

## Vorhergesagte Spektraldaten und Interpretation

Die folgenden Tabellen fassen die vorhergesagten  $^1\text{H}$ - und  $^{13}\text{C}$ -NMR-Spektraldaten für 2-Methyl-4-nitrobenzolsulfonylchlorid zusammen. Diese Vorhersagen basieren auf etablierten Inkrementberechnungen und Datenbankvergleichen.

Tabelle 1: Vorhergesagte  $^1\text{H}$ -NMR-Daten ( $\text{CDCl}_3$ , 400 MHz)

Chemische Verschiebung (ppm)	Multiplizität	Integration	Zuordnung	Begründung
~ 8.6 - 8.8	d	1H	H-3	ortho zur stark elektronenziehen den $\text{NO}_2$ -Gruppe und meta zur $\text{SO}_2\text{Cl}$ -Gruppe.
~ 8.2 - 8.4	dd	1H	H-5	ortho zur $\text{SO}_2\text{Cl}$ -Gruppe und meta zur $\text{NO}_2$ -Gruppe.
~ 7.6 - 7.8	d	1H	H-6	ortho zur Methylgruppe und meta zu beiden elektronenziehen den Gruppen.
~ 2.8 - 3.0	s	3H	$\text{CH}_3$	Aliphatische Methylgruppe, die an den aromatischen Ring gebunden ist.

Tabelle 2: Vorhergesagte  $^{13}\text{C}$ -NMR-Daten ( $\text{CDCl}_3$ , 100 MHz)

Chemische Verschiebung (ppm)	Zuordnung	Begründung
~ 150 - 152	C-4	Direkt an die stark entschirmende NO <sub>2</sub> -Gruppe gebunden.
~ 145 - 147	C-1	Direkt an die entschirmende SO <sub>2</sub> Cl-Gruppe gebunden.
~ 142 - 144	C-2	Direkt an die Methylgruppe gebunden.
~ 130 - 132	C-6	Aromatische CH-Gruppe.
~ 125 - 127	C-5	Aromatische CH-Gruppe.
~ 120 - 122	C-3	Aromatische CH-Gruppe.
~ 20 - 22	CH <sub>3</sub>	Aliphatische Methylgruppe.

## Visualisierung des Arbeitsablaufs



[Click to download full resolution via product page](#)

Bildunterschrift: Schematischer Arbeitsablauf für die NMR-Analyse.

## Infrarotspektroskopie (IR)

Die IR-Spektroskopie ist eine schnelle und effektive Technik zur Identifizierung funktioneller Gruppen in einem Molekül. Sie basiert auf der Absorption von Infrarotstrahlung, die Schwingungen von kovalenten Bindungen anregt.

## Expertise & Erfahrung: Die Kausalität hinter der Methodik

Für feste Proben ist die KBr-Pellet-Methode ein Standardverfahren.<sup>[5]</sup> Kaliumbromid (KBr) wird verwendet, weil es für IR-Strahlung im typischen Analysebereich ( $4000\text{--}400\text{ cm}^{-1}$ ) transparent ist.<sup>[5][6]</sup> Es ist entscheidend, dass sowohl die Probe als auch das KBr extrem trocken sind, da Wasser starke und breite Absorptionsbanden aufweist, die wichtige Bereiche des Spektrums verdecken können.<sup>[5]</sup> Die Probe muss sehr fein mit dem KBr vermahlen werden, um die Lichtstreuung zu minimieren, die sonst zu einer geneigten Basislinie und ungenauen Peaks führen würde.<sup>[5]</sup>

## Experimentelles Protokoll: IR-Analyse mittels KBr-Pellet

- Materialvorbereitung:
  - Trocknen Sie spektroskopisch reines KBr-Pulver für 2-3 Stunden bei  $110\text{ }^{\circ}\text{C}$ , um Feuchtigkeit zu entfernen. Lagern Sie es bis zur Verwendung in einem Exsikkator.<sup>[5][6]</sup>
- Probenvorbereitung:
  - Wiegen Sie ca. 1-2 mg 2-Methyl-4-nitrobenzolsulfonylchlorid und 200-300 mg getrocknetes KBr ab.<sup>[5][7]</sup>
  - Vermahlen Sie die Probe und das KBr in einem Achatmörser gründlich zu einem feinen, homogenen Pulver.<sup>[5][7]</sup>
- Pellet-Herstellung:
  - Überführen Sie das Pulver in eine Pelletpresse.
  - Legen Sie für 1-2 Minuten einen Druck von 8-10 Tonnen an, um eine dünne, transparente oder gleichmäßig durchscheinende Scheibe zu formen.<sup>[5][8]</sup>
- Datenerfassung:
  - Erfassen Sie ein Hintergrundspektrum mit einem reinen KBr-Pellet, um atmosphärische Störungen ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) und KBr-eigene Absorptionen zu subtrahieren.<sup>[5]</sup>

- Platzieren Sie das Proben-Pellet im Strahlengang des FTIR-Spektrometers und erfassen Sie das Spektrum.

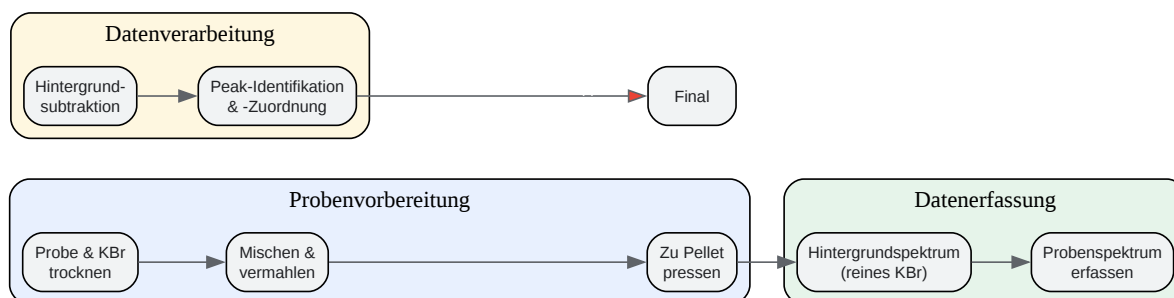
## Erwartete Spektraldaten und Interpretation

Tabelle 3: Charakteristische IR-Absorptionsbanden

Wellenzahl (cm <sup>-1</sup> )	Intensität	Schwingungstyp	Funktionelle Gruppe
~ 3100 - 3000	Mittel	C-H-Streckschwingung	Aromatischer Ring <sup>[9]</sup>
~ 1600 & 1500	Mittel	C=C-Streckschwingung	Aromatischer Ring <sup>[10]</sup>
~ 1530 - 1500	Stark	Asymmetrische NO <sub>2</sub> -Streckschwingung	Nitrogruppe
~ 1350 - 1330	Stark	Symmetrische NO <sub>2</sub> -Streckschwingung	Nitrogruppe
~ 1380 - 1360	Stark	Asymmetrische S=O-Streckschwingung	Sulfonylchlorid
~ 1190 - 1170	Stark	Symmetrische S=O-Streckschwingung	Sulfonylchlorid
~ 600 - 500	Stark	S-Cl-Streckschwingung	Sulfonylchlorid

Die Anwesenheit der starken Banden für die Nitro- und Sulfonylchloridgruppen ist für die Bestätigung der Struktur von entscheidender Bedeutung.

## Visualisierung des Arbeitsablaufs



[Click to download full resolution via product page](#)

Bildunterschrift: Schematischer Arbeitsablauf für die IR-Analyse.

## Massenspektrometrie (MS)

Die Massenspektrometrie bestimmt das Masse-zu-Ladung-Verhältnis ( $m/z$ ) von Ionen. Sie liefert die exakte Molekülmasse und strukturelle Informationen durch die Analyse von Fragmentierungsmustern.

## Expertise & Erfahrung: Die Kausalität hinter der Methodik

Die Elektronenstoßionisation (EI) ist eine "harte" Ionisierungstechnik, die zu einer umfassenden Fragmentierung führt.[11][12] Dies ist äußerst nützlich für die Strukturaufklärung, da das resultierende Fragmentierungsmuster wie ein molekularer "Fingerabdruck" ist.[13] Die Methode erfordert, dass die Probe flüchtig ist, was für 2-Methyl-4-nitrobenzolsulfonylchlorid durch Erhitzen im Einlasssystem erreicht werden kann.[14] Die Elektronenenergie wird standardmäßig auf 70 eV eingestellt, da dies reproduzierbare Spektren liefert und die Fragmentierung maximiert.[14][15]

## Experimentelles Protokoll: Elektronenstoß-Massenspektrometrie (EI-MS)

- Probenvorbereitung:
  - Lösen Sie eine kleine Menge ( $< 1$  mg) der Probe in einem flüchtigen Lösungsmittel (z. B. Dichlormethan oder Aceton).
- Probenzuführung:
  - Injizieren Sie die Probenlösung in das Einlasssystem des Massenspektrometers (z. B. über einen GC-Einlass oder eine direkte Einlasssonde).
  - Das Lösungsmittel wird verdampft und abgepumpt, sodass die gasförmigen Analytmoleküle zurückbleiben.[\[13\]](#)
- Ionisation und Analyse:
  - Die gasförmigen Moleküle treten in die Ionenquelle ein und werden von einem Strahl hochenergetischer (70 eV) Elektronen getroffen.[\[14\]](#)
  - Dabei entsteht ein Molekülion ( $M^{+ \cdot}$ ) und verschiedene Fragmentionen.
  - Die Ionen werden in einem elektrischen Feld beschleunigt und im Massenanalysator nach ihrem  $m/z$ -Verhältnis getrennt.
- Detektion:
  - Die getrennten Ionen treffen auf einen Detektor, der ein Massenspektrum erzeugt – eine Auftragung der relativen Häufigkeit gegen das  $m/z$ -Verhältnis.

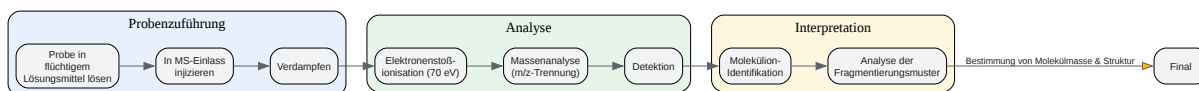
## Erwartete Spektraldaten und Interpretation

Tabelle 4: Erwartete Hauptfragmente im EI-Massenspektrum

m/z-Wert	Mögliche Fragmentzuordnung	Begründung des Fragmentierungsverlaufs
235/237	$[M]^{+\cdot}$ ( $C_7H_6ClNO_4S$ ) $^{+\cdot}$	Molekülion (Isotopenmuster aufgrund von $^{35}Cl/^{37}Cl$ erwartet)
200	$[M - Cl]^+$	Verlust eines Chlorradikals
189	$[M - NO_2]^{+\cdot}$	Verlust von Stickstoffdioxid
136	$[M - SO_2Cl]^+$	Verlust der Sulfonylchloridgruppe
90	$[C_7H_6]^{+\cdot}$	Toluol-Kation nach Verlust von $NO_2$ und $SO_2$
65	$[C_5H_5]^+$	Cyclopentadienyl-Kation, ein häufiges Fragment von Benzolderivaten

Die Beobachtung des Molekülions bei m/z 235 (und 237 im Verhältnis von ca. 3:1) bestätigt die Molekülmasse. Die Fragmentierungsmuster, wie der Verlust von  $-Cl$ ,  $-NO_2$  und  $-SO_2Cl$ , liefern starke Beweise für die Anwesenheit dieser funktionellen Gruppen.

## Visualisierung des Arbeitsablaufs



[Click to download full resolution via product page](#)

Bildunterschrift: Schematischer Arbeitsablauf für die Massenspektrometrie-Analyse.

## Integrierte spektroskopische Analyse

Obwohl jede Technik für sich genommen wertvolle Informationen liefert, liegt die wahre Stärke in der Kombination der Daten.

- MS liefert die exakte Molekülmasse ( $m/z$  235/237) und bestätigt die elementare Zusammensetzung.
- IR identifiziert eindeutig die funktionellen Gruppen ( $-\text{NO}_2$ ,  $-\text{SO}_2\text{Cl}$ , aromatischer Ring).
- NMR ( $^1\text{H}$  und  $^{13}\text{C}$ ) fügt die Puzzleteile zusammen, indem es die genaue Anordnung dieser Gruppen und der Wasserstoffatome am aromatischen Ring aufzeigt und so die Konstitution des Isomers bestätigt.

Durch die Synthese dieser drei orthogonalen Datensätze kann die Struktur von 2-Methyl-4-nitrobenzolsulfonylchlorid eindeutig und mit einem hohen Maß an Sicherheit bestätigt werden.

## Referenzen

- NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Abgerufen von --INVALID-LINK--
- Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Abgerufen von --INVALID-LINK--
- Shimadzu. (n.d.). KBr Pellet Method. Abgerufen von --INVALID-LINK--
- University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Abgerufen von --INVALID-LINK--
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Abgerufen von --INVALID-LINK--
- LCGC International. (2024, April 1). The Essential Guide to Electron Ionization in GC–MS. Abgerufen von --INVALID-LINK--
- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Abgerufen von --INVALID-LINK--

- University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Abgerufen von --INVALID-LINK--
- Wikipedia. (n.d.). Electron ionization. Abgerufen von --INVALID-LINK--
- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Abgerufen von --INVALID-LINK--
- Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Abgerufen von --INVALID-LINK--
- Seton Hall University. (2012, January 14). 200 MHz MR SOP manual. Abgerufen von --INVALID-LINK--
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Abgerufen von --INVALID-LINK--
- University of Colorado Boulder. (n.d.). Infrared spectra. Abgerufen von --INVALID-LINK--
- University of California, Davis. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Abgerufen von --INVALID-LINK--
- Wild, F. (n.d.). Table of Characteristic IR Absorptions. Abgerufen von --INVALID-LINK--

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. academic.shu.edu [academic.shu.edu]

- 5. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kintek-tech.com]
- 6. azom.com [azom.com]
- 7. shimadzu.com [shimadzu.com]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 14. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [A-Z-Leitfaden zur spektralen Charakterisierung von 2-Methyl-4-nitrobenzolsulfonylchlorid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594758#2-methyl-4-nitrobenzenesulfonyl-chloride-spectral-data-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)